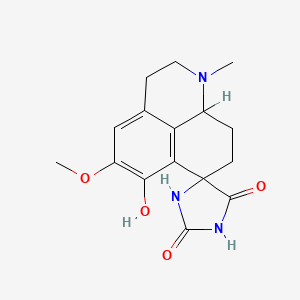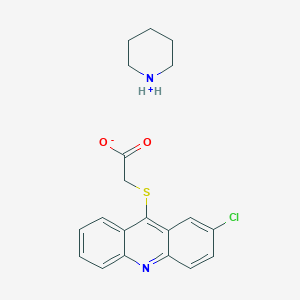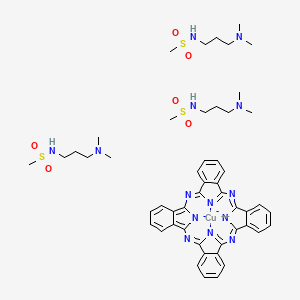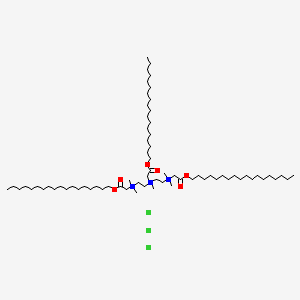
Dipotassium butyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium butyl phosphate is an inorganic compound with the molecular formula C₄H₉K₂O₄P. It is a derivative of phosphoric acid where two potassium ions replace two hydrogen ions. This compound is known for its solubility in water and its applications in various industrial and scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium butyl phosphate can be synthesized through the neutralization reaction of butyl phosphate with potassium hydroxide. The reaction typically involves mixing stoichiometric amounts of butyl phosphate and potassium hydroxide in an aqueous solution, followed by heating to facilitate the reaction. The reaction can be represented as follows:
C4H9PO4+2KOH→C4H9K2O4P+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then subjected to filtration and purification processes to obtain the final product. The use of activated carbon for decolorization and crystallization techniques are common steps in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium butyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: this compound can participate in substitution reactions where the butyl group or the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butyl phosphate derivatives with higher oxidation states, while reduction may produce butyl phosphate derivatives with lower oxidation states .
Aplicaciones Científicas De Investigación
Dipotassium butyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a buffer in biological experiments and is used in the preparation of culture media.
Medicine: this compound is used in pharmaceutical formulations to adjust pH levels and enhance the stability of drugs.
Industry: It is employed in the production of fertilizers, food additives, and as a buffering agent in various industrial processes
Mecanismo De Acción
The mechanism of action of dipotassium butyl phosphate involves its ability to act as a buffering agent, maintaining pH stability in various environments. It interacts with molecular targets such as enzymes and proteins, stabilizing their structure and function. The compound’s buffering capacity is crucial in maintaining optimal conditions for biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Dipotassium phosphate (K₂HPO₄): Similar in structure but lacks the butyl group.
Potassium dihydrogen phosphate (KH₂PO₄): Contains one potassium ion and one hydrogen ion.
Tripotassium phosphate (K₃PO₄): Contains three potassium ions and no hydrogen ions.
Uniqueness
Dipotassium butyl phosphate is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to other potassium phosphate derivatives. This uniqueness makes it suitable for specific applications where the butyl group plays a crucial role in the compound’s functionality .
Propiedades
Número CAS |
53126-06-0 |
|---|---|
Fórmula molecular |
C4H9K2O4P |
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
dipotassium;butyl phosphate |
InChI |
InChI=1S/C4H11O4P.2K/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
Clave InChI |
ASQKVSNYBNCYBV-UHFFFAOYSA-L |
SMILES canónico |
CCCCOP(=O)([O-])[O-].[K+].[K+] |
Descripción física |
Liquid |
Números CAS relacionados |
1623-15-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
![(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13748927.png)




![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)

![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)

